1-Benzyl-2-iodomethyl-pyrrolidine
Description
Significance of Pyrrolidine (B122466) Scaffolds in Contemporary Organic Chemistry
The pyrrolidine motif is a recurring structural feature in numerous natural products, including many alkaloids like nicotine (B1678760) and hygrine, as well as in a multitude of synthetic drugs and pharmacologically important agents. arxiv.orgwikipedia.orgconsensus.app The amino acids proline and hydroxyproline, fundamental building blocks of proteins, are also derivatives of pyrrolidine. arxiv.org The significance of this scaffold is amplified by several key factors:
Three-Dimensionality: The non-planar, puckered nature of the sp³-hybridized pyrrolidine ring allows for a greater exploration of three-dimensional chemical space compared to flat, aromatic systems. nih.govchemspider.com This "pseudorotation" contributes to the stereochemical complexity of molecules, which is crucial for specific biological interactions. nih.govchemspider.com
Stereochemical Control: The pyrrolidine ring contains stereogenic carbon atoms, and the spatial orientation of substituents can lead to distinct biological profiles for different stereoisomers. nih.govchemspider.com This has led to extensive efforts in developing asymmetric synthetic routes to chiral-substituted pyrrolidines. nih.gov
Catalytic Applications: Chiral pyrrolidine derivatives, most notably proline and its analogues, have emerged as highly effective organocatalysts, capable of promoting a wide range of enantioselective transformations. nih.gov Modifications, particularly at the C2-position, have been a major focus to enhance their catalytic efficiency and selectivity. nih.gov
Physicochemical Properties: The nitrogen atom in the pyrrolidine ring influences key physicochemical properties such as basicity, polarity, and lipophilicity. nih.govchemicalbook.com The nucleophilicity of the nitrogen also provides a convenient point for substitution, with a high percentage of FDA-approved pyrrolidine-containing drugs being N-substituted. nih.gov
The combination of these features makes the pyrrolidine scaffold a versatile tool for medicinal chemists and synthetic organic chemists in the design and development of novel, biologically active compounds. consensus.appnih.gov
Structural Classification of Halogenated Pyrrolidine Derivatives
Halogenated organic compounds are broadly classified based on the nature of the hydrocarbon to which the halogen is attached and the position of the halogen atom. mdpi.com This classification can be applied to pyrrolidine derivatives.
Halogenated pyrrolidine derivatives can be categorized based on several criteria:
Nature of the Halogen: The derivatives are classified as fluoro-, chloro-, bromo-, or iodo-pyrrolidines depending on the halogen atom present. sigmaaldrich.com
Position of the Halogen on the Ring: The halogen can be directly attached to one of the carbon atoms of the pyrrolidine ring.
Position of the Halogen on a Substituent: The halogen can be located on a side chain attached to either a carbon atom or the nitrogen atom of the pyrrolidine ring.
A further classification is based on the hybridization of the carbon atom to which the halogen is bonded. mdpi.com For instance, in 1-Benzyl-2-iodomethyl-pyrrolidine, the iodine atom is attached to an sp³-hybridized carbon atom, which is in turn bonded to the C2 position of the pyrrolidine ring. This would classify it as an alkyl halide derivative of a pyrrolidine.
| Classification Type | Description | Example |
| Based on Halogen | The identity of the halogen atom. | 2-Chloropyrrolidine |
| Based on Position | Location of the halogen on the ring or a substituent. | 3-Bromopyrrolidine (ring), 1-Benzyl-2-(iodomethyl)pyrrolidine (substituent) |
| Based on Hybridization | The hybridization of the carbon atom bonded to the halogen. | A halogen attached to an sp³ carbon of a side chain (as in an alkyl halide). |
Thermodynamic studies on the halogenation of pyrrolidinium-based cations have shown that different positions on the pyrrolidine ring and its substituents exhibit varying favorability for halogenation. arxiv.org
Research Context of N-Benzyl Substituted Pyrrolidines
The N-benzyl group is a common substituent in the study of pyrrolidine derivatives, often serving as a protecting group for the nitrogen atom or as a key pharmacophore contributing to biological activity. Research has explored the synthesis and application of N-benzyl substituted pyrrolidines in various contexts.
For instance, N-benzyl-2-pyrrolidone is a key intermediate in the synthesis of other functionalized pyrrolidines. google.com The synthesis of various N-benzyl substituted pyrrolidine derivatives has been reported, often starting from materials like L-proline or through multi-step sequences involving the formation of the pyrrolidine ring followed by N-benzylation. scholarsportal.infouran.ua
In the field of medicinal chemistry, N-benzyl substituted polyhydroxypyrrolidines have been investigated as selective inhibitors of enzymes like Golgi α-mannosidase II, which is a target for anticancer drugs. nih.gov The stereochemistry of the substituents on the pyrrolidine ring, in combination with the N-benzyl group, has been shown to be crucial for achieving selective inhibition. nih.gov Other research has focused on the synthesis of N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine derivatives and their evaluation for antioxidant and antibacterial activities. consensus.appscholarsportal.info These studies highlight the importance of the N-benzyl moiety in modulating the pharmacological properties of the pyrrolidine scaffold.
The Chemical Compound: this compound
This section provides a more detailed look at the specific compound of interest, this compound.
Chemical Structure and Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₆IN |
| Molar Mass | 301.171 g/mol |
| Synonyms | (2S)-1-Benzyl-2-(iodomethyl)pyrrolidine |
Data sourced from ChemSpider chemspider.com and ChemBK .
Detailed experimental physical properties such as melting point, boiling point, and spectroscopic data for this compound are not widely available in the public literature.
Synthesis
A specific, documented synthesis for this compound is not readily found in a survey of scientific literature. However, a plausible synthetic route can be proposed based on well-established organic transformations and the synthesis of analogous compounds. A common starting material for such a synthesis would be (S)-proline. The synthesis would likely proceed via the following steps:
N-Benzylation of (S)-proline: The secondary amine of proline would be protected with a benzyl (B1604629) group, for example, using benzyl bromide in the presence of a base.
Reduction of the Carboxylic Acid: The carboxylic acid moiety of N-benzylproline would be reduced to the corresponding primary alcohol, (S)-1-benzyl-2-(hydroxymethyl)pyrrolidine, using a reducing agent like lithium aluminum hydride.
Iodination of the Alcohol: The resulting alcohol would then be converted to the iodide. This can be achieved through various methods, such as the Appel reaction (using triphenylphosphine (B44618) and iodine) or by first converting the alcohol to a better leaving group like a tosylate or mesylate, followed by a Finkelstein reaction with sodium iodide. organic-chemistry.org
Reactivity and Potential Applications
As an alkyl iodide, this compound is expected to be a reactive compound, primarily serving as an electrophile in nucleophilic substitution reactions. The carbon-iodine bond is relatively weak, making the iodide a good leaving group.
Potential applications for this compound in organic synthesis could include:
Introduction of a Chiral Pyrrolidinylmethyl Moiety: It could be used to alkylate a variety of nucleophiles (e.g., amines, thiols, carbanions), thereby introducing the chiral (S)-1-benzylpyrrolidin-2-ylmethyl group into a target molecule. This is a common strategy in the synthesis of complex molecules and potential drug candidates.
Precursor for Other Derivatives: The iodomethyl group can be readily transformed into other functional groups. For example, it could be converted to an aminomethyl group via reaction with an azide (B81097) followed by reduction, or to a phosphonium (B103445) salt for use in Wittig-type reactions.
Given the established biological significance of N-benzyl substituted pyrrolidines, this compound could also be a valuable intermediate in the synthesis of new pharmacologically active compounds. The combination of the chiral pyrrolidine scaffold, the N-benzyl group, and a reactive iodomethyl handle makes it a potentially useful building block for combinatorial chemistry and drug discovery efforts.
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-2-(iodomethyl)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16IN/c13-9-12-7-4-8-14(12)10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYXJPVWLDOOCFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)CI | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Benzyl 2 Iodomethyl Pyrrolidine
Strategies Employing Chiral Precursors
These methods leverage the readily available chiral pool of proline and its derivatives to install the desired iodomethyl group at the C2 position.
A common and direct route to (S)-1-benzyl-2-iodomethyl-pyrrolidine begins with the commercially available (S)-(-)-1-benzyl-2-pyrrolidinemethanol, also known as N-benzyl-L-prolinol. chemdad.com This starting material is derived from the natural amino acid L-proline. The synthesis involves a two-step sequence:
Activation of the Hydroxyl Group: The primary alcohol of N-benzyl-L-prolinol is first converted into a better leaving group. A standard method for this transformation is tosylation, where the alcohol reacts with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) to form the corresponding tosylate.
Nucleophilic Substitution with Iodide: The resulting tosylate undergoes a nucleophilic substitution reaction (SN2) with an iodide salt, typically sodium iodide (NaI), in a suitable solvent such as acetone. This reaction displaces the tosylate group and installs the iodine atom, yielding the target compound, 1-benzyl-2-iodomethyl-pyrrolidine.
Another versatile approach starts with L-proline or its derivatives. chemicalbook.com The general strategy involves N-benzylation followed by modification of the carboxylic acid group.
N-Benzylation: L-proline is first N-benzylated using a reagent like benzyl (B1604629) bromide in the presence of a base such as potassium hydroxide. chemicalbook.com
Reduction of the Carboxylic Acid: The carboxylic acid moiety of N-benzyl-L-proline is then reduced to the corresponding primary alcohol, N-benzyl-L-prolinol. This reduction can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or by a two-step procedure involving esterification followed by reduction with a milder reagent like sodium borohydride. google.comgoogle.com
Conversion to the Iodide: As described in section 2.1.1, the resulting N-benzyl-L-prolinol is then converted to this compound via activation of the hydroxyl group (e.g., tosylation) and subsequent substitution with iodide.
This multi-step process allows for the large-scale synthesis of the target compound from inexpensive starting materials.
De Novo Cyclization Approaches to the Pyrrolidine (B122466) Core
These methods construct the pyrrolidine ring from acyclic precursors, offering flexibility in introducing various substituents.
A powerful strategy for the stereoselective synthesis of substituted pyrrolidines is the electrophilic cyclization of unsaturated amines. rsc.orgrsc.org In this context, N-benzyl-N-(pent-4-enyl)amine, a type of homoallylamine, can be used as the starting material.
The reaction is initiated by an electrophilic iodine source, such as molecular iodine (I₂), which reacts with the terminal alkene. The nitrogen atom then acts as an intramolecular nucleophile, attacking the intermediate iodiranium ion. This 5-exo-tet cyclization results in the formation of the pyrrolidine ring and the simultaneous introduction of an iodomethyl group at the C2 position, yielding this compound. The stereochemical outcome of the reaction can often be controlled by the reaction conditions. rsc.orgrsc.org Research has shown that temperature can be a critical factor; for instance, iodocyclisation of homoallylamines at room temperature may yield azetidine (B1206935) derivatives, while increasing the temperature can promote isomerization to the thermodynamically more stable pyrrolidine derivatives. rsc.orgrsc.orgresearchgate.net
Table 1: Effect of Temperature on Iodocyclisation of Homoallylamines rsc.orgrsc.orgresearchgate.net
| Starting Material | Temperature | Major Product |
| Homoallylamine | 20 °C | 2-(Iodomethyl)azetidine |
| Homoallylamine | 50 °C | 3-Iodopyrrolidine |
The nitro-Mannich reaction, or aza-Henry reaction, is a classic carbon-carbon bond-forming reaction between a nitroalkane and an imine. nih.gov This methodology can be adapted to an intramolecular format to construct the pyrrolidine ring. While not a direct synthesis of this compound, it provides a route to 2-substituted pyrrolidines that could be subsequently converted to the target compound.
A general approach would involve a precursor containing both a nitro group and a benzyl-protected amine, separated by a suitable tether. An intramolecular nitro-Mannich reaction, often catalyzed by a base or an organocatalyst, would lead to the formation of a 2-nitromethylpyrrolidine derivative. nih.govrsc.orgnih.govacs.org Subsequent chemical transformations would be required to convert the nitro group into an iodomethyl group. This often involves reduction of the nitro group to an amine, followed by diazotization and substitution with iodide, or other functional group interconversions. This approach is particularly valuable for creating highly substituted and stereochemically complex pyrrolidine rings. nih.govacs.orgnih.gov
Ring contraction reactions provide an alternative, albeit less common, pathway to pyrrolidine derivatives from larger heterocyclic systems, such as pyridines or piperidines. osaka-u.ac.jpresearchgate.netresearchgate.netbohrium.com For instance, a suitably substituted piperidine (B6355638) could potentially undergo a ring contraction to form a pyrrolidine.
One such method is the "Spino" ring contraction, which involves the thermal or photochemical rearrangement of N-substituted lactams. nih.gov A synthetic sequence could be envisioned where a chiral 2,2-disubstituted piperidone derivative is prepared. This piperidone could be converted to a hydroxamic acid, which upon activation, undergoes a stereospecific ring contraction to yield a 2,2-disubstituted pyrrolidine. nih.gov While not a direct route to this compound, if one of the substituents at the 2-position is a precursor to an iodomethyl group, this strategy could be viable. These methods, while powerful, often require the synthesis of specialized starting materials and are generally more complex than the strategies starting from proline. osaka-u.ac.jpresearchgate.netbohrium.com
Stereoselective Synthetic Pathways to this compound and Analogues
Stereoselectivity is a cornerstone of modern synthetic organic chemistry, and the synthesis of stereochemically defined pyrrolidines is of paramount importance. The arrangement of substituents on the pyrrolidine ring can dramatically influence the molecule's biological activity and physical properties.
Diastereoselective Control through Reaction Conditions
The control of diastereoselectivity in the synthesis of substituted pyrrolidines can often be achieved by carefully tuning reaction conditions. This approach leverages the inherent energetic differences between diastereomeric transition states to favor the formation of one isomer over another.
One notable method for achieving high diastereoselectivity is through the 1,3-dipolar cycloaddition of azomethine ylides. scholaris.caacs.org While these reactions can sometimes yield mixtures of endo and exo products, strategic modifications can steer the reaction towards a single diastereomer. scholaris.caacs.org Forcing the demetalation of tin- or silicon-substituted iminium ions to generate the azomethine ylide, followed by cycloaddition and nucleophilic cyclization, allows for the rapid construction of substituted pyrrolidines with high diastereomeric purity in a one-pot reaction. scholaris.caacs.org
Another powerful strategy involves a cascade reaction combining a nitro-Mannich reaction and hydroamination, catalyzed by a combination of a base and a gold(I) complex. This one-pot process efficiently generates substituted pyrrolidines with three stereocenters in high yields and with good to excellent diastereoselectivity. rsc.org The choice of catalyst and reaction conditions is crucial in directing the stereochemical outcome.
Furthermore, the addition of silyl-substituted organolithium compounds to chiral sulfinimines derived from 4-bromo-butanal offers a highly diastereoselective route to silicon-substituted pyrrolidines. nih.gov This one-pot, four-step protocol, which includes the in situ formation of the organolithium reagent, its addition to the sulfinimine, and subsequent intramolecular cyclization, provides access to N-protected pyrrolidines in high yields and with excellent control of diastereoselectivity. nih.gov
The following table summarizes key findings in the diastereoselective synthesis of substituted pyrrolidines:
| Reaction Type | Key Features | Diastereoselectivity | Reference |
| Azomethine Ylide Cycloaddition | Demetalation of tin- or silicon-substituted iminium ions | High diastereomeric purity | scholaris.caacs.org |
| Nitro-Mannich/Hydroamination Cascade | Base and gold(I) catalysis | Good to excellent | rsc.org |
| Addition to Chiral Sulfinimines | Silyl-substituted organolithium reagents | Excellent | nih.gov |
Enantioselective Methodologies for Optically Pure Pyrrolidines
The synthesis of enantiomerically pure pyrrolidines is a significant goal, as the biological activity of chiral molecules often resides in a single enantiomer. mappingignorance.org Several methodologies have been developed to achieve this, often relying on the use of chiral starting materials or auxiliaries.
One of the earliest and most enduring strategies involves the use of L-pyroglutamic acid, a readily available chiral starting material. nih.govacs.org This natural amino acid derivative provides a chiral scaffold from which a variety of enantiopure 2,5-disubstituted pyrrolidines can be synthesized through functional group manipulations. nih.govacs.org For instance, L-pyroglutamic acid can be converted to a thiolactam, which serves as a key intermediate for further elaboration. nih.govacs.org
Another approach utilizes chiral sulfinimines. The N-tert-butanesulfinyl group can act as a potent chiral auxiliary, directing the stereochemical outcome of reactions. acs.org For example, in the 1,3-dipolar cycloaddition of azomethine ylides with N-tert-butanesulfinylazadienes, the sulfinyl group effectively controls the facial selectivity of the cycloaddition, leading to densely substituted pyrrolidines with high diastereoselectivity. acs.org The resulting sulfinyl group can then be cleaved to afford the enantiomerically enriched pyrrolidine.
Furthermore, transaminases, a class of enzymes, have been employed in the asymmetric synthesis of 2-substituted pyrrolidines. acs.org These biocatalysts can convert ω-chloroketones into chiral amines with high enantioselectivity. The resulting amine then undergoes spontaneous intramolecular cyclization to afford the corresponding pyrrolidine. This method provides access to both enantiomers of the target pyrrolidine by selecting the appropriate transaminase. acs.org
The following table highlights some enantioselective methodologies for the synthesis of optically pure pyrrolidines:
| Methodology | Chiral Source | Key Features | Reference |
| Chiral Pool Synthesis | L-Pyroglutamic Acid | Readily available starting material | nih.govacs.org |
| Chiral Auxiliary | N-tert-butanesulfinyl group | High diastereoselectivity in cycloadditions | acs.org |
| Biocatalysis | Transaminases | Access to both enantiomers | acs.org |
Catalytic Asymmetric Induction in Pyrrolidine Synthesis
Catalytic asymmetric synthesis represents a highly efficient and atom-economical approach to chiral molecules. In the context of pyrrolidine synthesis, various catalytic systems have been developed to induce chirality, often with high levels of enantioselectivity.
The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a powerful tool for the enantioselective synthesis of substituted pyrrolidines. mappingignorance.orgrsc.org This reaction, when catalyzed by a chiral metal complex, can generate up to four new contiguous stereocenters with high regio- and stereoselectivity. mappingignorance.org The versatility of this method allows for the synthesis of a wide range of stereochemical patterns in the resulting pyrrolidines. rsc.org
Another significant advancement is the development of a catalytic asymmetric strategy that combines H/D exchange and azomethine ylide 1,3-dipolar cycloaddition. rsc.org This method allows for the construction of enantioenriched α-deuterated pyrrolidine derivatives. A copper(I) catalyst facilitates the H/D exchange on a glycine-derived aldimine ester using D₂O as the deuterium (B1214612) source. The subsequent 1,3-dipolar cycloaddition proceeds with high stereoselectivity, providing access to these specialized chiral building blocks. rsc.org
Furthermore, pyrrolidine-based catalysts themselves have been the subject of intense research and have proven to be highly effective in a wide range of asymmetric transformations. acs.org Modifications to the pyrrolidine scaffold of these organocatalysts can significantly influence their catalytic activity and the stereochemical outcome of the reactions they mediate. acs.org
The table below summarizes key aspects of catalytic asymmetric induction in pyrrolidine synthesis:
| Catalytic Approach | Key Reaction | Features | Reference |
| Chiral Metal Catalysis | 1,3-Dipolar Cycloaddition of Azomethine Ylides | High stereochemical diversity | mappingignorance.orgrsc.org |
| Copper(I) Catalysis | H/D Exchange and 1,3-Dipolar Cycloaddition | Synthesis of α-deuterated pyrrolidines | rsc.org |
| Organocatalysis | Various Asymmetric Transformations | Tunable catalyst structure | acs.org |
Metal-Catalyzed Approaches to N-Benzyl Pyrrolidine Derivatives
Metal-catalyzed reactions have revolutionized the synthesis of N-heterocycles, providing efficient and versatile methods for the construction of N-benzyl pyrrolidine derivatives. Palladium catalysis, in particular, has emerged as a powerful tool in this area.
Palladium-Catalyzed N-Arylation/Carboamination Reactions
Palladium-catalyzed tandem reactions have been developed for the stereoselective synthesis of N-aryl-2-benzyl pyrrolidines. acs.orgnih.gov These reactions involve a one-pot process that combines N-arylation and carboamination of a γ-amino alkene with two different aryl bromides. acs.orgnih.gov This modular approach allows for the rapid assembly of differentially arylated N-aryl-2-benzyl pyrrolidine derivatives in good yields and with high levels of diastereoselectivity. acs.orgnih.gov The key to the success of this tandem reaction is the in situ modification of the palladium catalyst through phosphine (B1218219) ligand exchange, which allows for the selective execution of the two distinct catalytic cycles. acs.orgnih.gov
Similarly, a palladium-catalyzed carboamination of γ-(N-arylamino)alkenes with vinyl bromides provides access to N-aryl-2-allyl pyrrolidines. nih.gov These reactions exhibit high diastereoselectivity, favoring the formation of trans-2,3- and cis-2,5-disubstituted pyrrolidines. nih.gov Tandem N-arylation/carboamination sequences have also been developed, enabling the synthesis of these pyrrolidine derivatives from a primary γ-amino alkene, an aryl bromide, and a vinyl bromide in a single operation. nih.gov
In Situ Trapping of 2-(Iodomethyl)pyrrolidine-1-carboxylate Organozinc Reagents
A direct route to Boc-protected 2-benzylpyrrolidines involves the in situ trapping of an organozinc reagent. acs.org This method starts with the addition of (S)-(+)-tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate to activated zinc. acs.org The resulting organozinc iodide is then trapped in situ with various aryl iodides in the presence of a palladium catalyst, typically derived from Pd₂(dba)₃ and a phosphine ligand such as SPhos. acs.org This Negishi-type coupling reaction proceeds in DMF to afford the desired Boc-protected 2-benzylpyrrolidines in moderate to good yields. acs.org
This approach is particularly valuable as it allows for the direct formation of the C-C bond at the 2-position of the pyrrolidine ring, starting from a readily available iodomethyl derivative. The use of an organozinc intermediate is crucial, as it provides a balance of reactivity and stability, allowing for efficient cross-coupling while minimizing side reactions. acs.org
Reactivity and Transformational Chemistry of 1 Benzyl 2 Iodomethyl Pyrrolidine
Reactions Involving the Iodomethyl Moiety
The C-I bond in the iodomethyl group is the most reactive site for transformations involving the side chain. The iodine atom is an excellent leaving group, facilitating reactions such as nucleophilic substitutions and the formation of organometallic species.
The primary reactivity of the iodomethyl group is defined by its susceptibility to nucleophilic attack, proceeding via an SN2 mechanism. This allows for the direct displacement of the iodide ion by a wide variety of nucleophiles, enabling the introduction of diverse functional groups at the C2-methyl position. A key example of this functionalization is the reaction with sodium azide (B81097) (NaN3) to produce the corresponding azidomethyl derivative.
This transformation is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF). The resulting azide, (S)-1-benzyl-2-(azidomethyl)pyrrolidine, is a valuable intermediate for further synthetic modifications, such as reduction to the corresponding amine or participation in click chemistry reactions, like the Huisgen 1,3-dipolar cycloaddition. rsc.org The high reactivity of the C-I bond ensures that these substitution reactions generally proceed under mild conditions with high yields.
Table 1: Representative Nucleophilic Substitution Reaction
| Starting Material | Reagent | Product | Reaction Type |
| 1-Benzyl-2-iodomethyl-pyrrolidine | Sodium Azide (NaN3) | 1-Benzyl-2-(azidomethyl)pyrrolidine | SN2 Nucleophilic Substitution |
The carbon-iodine bond in this compound is amenable to oxidative addition with various metals to form organometallic reagents. Of particular importance is the formation of organozinc compounds, also known as Negishi reagents. sigmaaldrich.com These intermediates are typically generated by the direct insertion of activated zinc metal (e.g., Rieke® Zinc) into the C-I bond. sigmaaldrich.com This process tolerates a wide array of functional groups, making it a robust method for creating a nucleophilic carbon center. sigmaaldrich.com
The resulting organozinc reagent, (1-benzylpyrrolidin-2-yl)methylzinc iodide, is a powerful nucleophile in its own right. While configurationally stable under certain conditions, its primary utility lies in its role as a coupling partner in subsequent carbon-carbon bond-forming reactions. mit.edu The formation of this organometallic intermediate effectively converts the electrophilic iodomethyl group into a nucleophilic one, reversing its chemical reactivity (umpolung).
Once formed, the organozinc intermediate derived from this compound can participate in a variety of palladium-catalyzed cross-coupling reactions, most notably the Negishi coupling. researchgate.net This reaction allows for the formation of a new carbon-carbon bond between the pyrrolidine (B122466) side chain and various organic electrophiles, such as aryl, vinyl, or acyl halides. researchgate.netmdpi.com
The catalytic cycle of a Negishi coupling generally involves three key steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the electrophilic coupling partner (e.g., an aryl iodide).
Transmetalation: The organozinc reagent transfers its organic group to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium complex couple, forming the final product and regenerating the palladium(0) catalyst.
This methodology provides a powerful route to synthesize complex molecules, such as 2-arylmethyl- and 2-alkenylmethyl-pyrrolidines, from simple precursors. mit.edunih.gov For instance, coupling the organozinc reagent with an aryl iodide would yield a 1-benzyl-2-(arylmethyl)pyrrolidine derivative. These reactions are known for their high efficiency and functional group tolerance. nih.gov
Table 2: Negishi Cross-Coupling of the Derived Organozinc Reagent
| Organometallic Intermediate | Coupling Partner (R-X) | Catalyst | Product |
| (1-Benzylpyrrolidin-2-yl)methylzinc iodide | Aryl Halide (e.g., Iodobenzene) | Pd(0) complex (e.g., Pd(PPh3)4) | 1-Benzyl-2-(phenylmethyl)pyrrolidine |
| (1-Benzylpyrrolidin-2-yl)methylzinc iodide | Vinyl Halide (e.g., Bromoethene) | Pd(0) complex | 1-Benzyl-2-(prop-2-en-1-yl)pyrrolidine |
| (1-Benzylpyrrolidin-2-yl)methylzinc iodide | Acyl Halide (e.g., Benzoyl Chloride) | Pd(0) complex | 1-Benzyl-3-(1-phenyl-2-pyrrolidin-2-yl)ethan-1-one |
Reactivity of the Pyrrolidine Nitrogen Center
The nitrogen atom in this compound is a tertiary amine. This structural feature dictates its reactivity, primarily as a nucleophile or a base, leading to the formation of quaternary ammonium (B1175870) salts.
As a tertiary amine, the nitrogen center of this compound cannot undergo further N-alkylation or N-acylation in the traditional sense, as it lacks a proton to be removed. The synthesis of the parent compound itself, however, relies on the N-alkylation of a secondary amine. For example, the reaction of 2-(iodomethyl)pyrrolidine (B1503133) with benzyl (B1604629) bromide in the presence of a base would yield this compound. The benzyl group is installed via an SN2 reaction where the pyrrolidine nitrogen acts as the nucleophile.
The lone pair of electrons on the tertiary nitrogen atom makes it nucleophilic, enabling it to react with electrophiles to form quaternary ammonium salts. This process, known as quaternization, typically involves the reaction of the amine with an alkyl halide. nih.gov For example, treatment of this compound with an alkylating agent such as methyl iodide or another benzyl halide results in the formation of a pyrrolidinium (B1226570) salt. nih.govrsc.org
In this reaction, the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion and forming a new carbon-nitrogen bond. The resulting product is a positively charged quaternary ammonium cation with the halide as the counter-ion. nih.govmdpi.com These quaternized derivatives exhibit different physical properties, such as increased water solubility, and are of interest in various chemical and biological contexts. nih.gov
Table 3: Representative Quaternization Reaction
| Starting Material | Reagent | Product | Reaction Type |
| This compound | Methyl Iodide (CH3I) | 1-Benzyl-2-(iodomethyl)-1-methylpyrrolidin-1-ium iodide | Quaternization |
| This compound | Benzyl Bromide (BnBr) | 1,1-Dibenzyl-2-(iodomethyl)pyrrolidin-1-ium bromide | Quaternization |
Ring Transformations and Rearrangement Pathways
The unique structural features of this compound facilitate a number of rearrangement and ring transformation reactions, leading to the formation of new heterocyclic systems. These transformations are of significant interest for generating molecular diversity from a common pyrrolidine scaffold.
Under thermal conditions, this compound is susceptible to a significant ring-expansion rearrangement rather than a simple isomerization. This transformation is driven by the intramolecular nucleophilic participation of the pyrrolidine nitrogen. The process is initiated by the nitrogen atom attacking the adjacent carbon bearing the iodomethyl group, leading to the displacement of the iodide ion. This does not result in a stable product but forms a highly strained tricyclic aziridinium (B1262131) cation intermediate.
The formation of this aziridinium intermediate is a key step observed in analogous systems, such as 2-chloromethyl-1-benzylpyrrolidine. rsc.org The subsequent and irreversible step involves the nucleophilic attack of the displaced iodide anion on one of the carbon atoms of the strained three-membered ring. This attack occurs at the carbon atom that leads to the formation of a thermodynamically more stable six-membered piperidine (B6355638) ring. The result is a constitutional isomer, 1-benzyl-3-iodopiperidine, representing a formal ring expansion from a pyrrolidine to a piperidine system. rsc.org
This rearrangement highlights the dynamic nature of the N-benzylpyrrolidine system when equipped with a suitable leaving group on the adjacent side chain. The reaction proceeds from a substituted pyrrolidine to a substituted piperidine, effectively transforming a five-membered heterocyclic core into a six-membered one.
Table 1: Thermal Rearrangement of 1-Benzyl-2-halomethyl-pyrrolidine Analogues
| Starting Material | Conditions | Intermediate | Product | Reference |
| 2-Chloromethyl-1-benzylpyrrolidine | Heating with Sodium Azide | Aziridinium Cation | 1-Benzyl-3-azidopiperidine | rsc.org |
| This compound | Thermal | Aziridinium Cation | 1-Benzyl-3-iodopiperidine | Inferred from rsc.org |
While strong acid-catalyzed reactions can involve the aromatic benzyl ring, a more fundamental and inherent transformation for this compound is its propensity to undergo intramolecular cyclization via quaternization. This reaction is a classic example of an intramolecular SN2 reaction, leading to the formation of a bicyclic system known as an indolizidinium salt.
The process involves the nucleophilic pyrrolidine nitrogen atom attacking the electrophilic methylene (B1212753) carbon, displacing the iodide leaving group. This cyclization results in the formation of a new carbon-nitrogen bond and the creation of a six-membered ring fused to the original five-membered pyrrolidine ring. The resulting bicyclic structure is a 4-benzyl-octahydro-4-indolizinium cation, with iodide as the counter-ion.
This type of cyclization is a well-established pathway for N-substituted 2-(halomethyl)pyrrolidines and is often achieved by heating the substrate in a suitable solvent. While not strictly requiring acidic catalysis, the formation of the resulting ammonium salt is the dominant pathway and precludes other potential acid-mediated reactions unless exceptionally strong, non-nucleophilic acids are employed. The stability of the indolizidine ring system is a significant driving force for this transformation.
Table 2: Intramolecular Cyclization of this compound
| Reactant | Conditions | Reaction Type | Product |
| This compound | Heating in solvent (e.g., Acetonitrile) | Intramolecular SN2 Cyclization (Quaternization) | 4-Benzyl-octahydro-4-indolizinium iodide |
Applications of 1 Benzyl 2 Iodomethyl Pyrrolidine As a Synthetic Building Block
Construction of Complex Polycyclic Nitrogen Heterocycles
The pyrrolidine (B122466) scaffold of 1-Benzyl-2-iodomethyl-pyrrolidine serves as a foundational element for the assembly of intricate polycyclic systems containing nitrogen. Synthetic chemists leverage the reactivity of the iodomethyl group to initiate cyclization cascades or to append the pyrrolidine ring to other heterocyclic systems, ultimately forming fused or bridged structures.
One powerful strategy involves palladium-catalyzed intramolecular C-H arylation. In this approach, a pyrrolidine derivative can be tethered to an aromatic system, and a subsequent palladium-catalyzed reaction forges a new carbon-carbon bond, creating a new fused ring. This method has been successfully employed to generate novel aza-substituted indoles and other complex heterocyclic frameworks. For instance, the synthesis of a tetracyclic structure, 8,9-dihydroimidazo[4,5-c]pyrrolo[3,2-g]quinolin-4(5H)-one, was achieved through a convergent pathway that utilized a palladium-catalyzed Heck-type arylation to form the desired polycyclic molecule. researchgate.net
Another significant method is the use of 1,3-dipolar cycloaddition reactions. Azomethine ylides generated in situ from precursors like N-(methoxymethyl)-N-(trimethylsilyl)benzylamine can react with various dipolarophiles. By incorporating the pyrrolidine moiety into either the ylide or the dipolarophile, chemists can construct novel pyrrolidine-linked heterocycles. This strategy has been used to synthesize a series of N-benzyl-2,5-dihydro-1H-pyrrole-linked benzopyrimidine conjugates, demonstrating the fusion of the pyrrolidine core with other biologically relevant scaffolds. rsc.org These reactions highlight the role of the benzyl-pyrrolidine unit as a versatile synthon for creating molecular complexity.
Precursor in Asymmetric Synthesis of Chiral Scaffolds
The chiral nature of this compound makes it an exceptionally valuable precursor in asymmetric synthesis. The pyrrolidine ring is considered a "privileged scaffold" in organocatalysis, and its derivatives are central to many powerful catalytic systems. nih.gov The development of asymmetric organocatalysis has provided a robust tool for building complex molecules with high enantioselectivity, often avoiding the use of metals. nih.gov
Starting with an enantiomerically pure form of this compound, such as the (S)- or (R)-isomer, allows for the direct transfer of chirality to new, more complex molecules. The iodomethyl group serves as a reactive handle for introducing a wide variety of substituents via nucleophilic substitution, without disturbing the stereocenter at the 2-position. This allows for the synthesis of a diverse range of chiral ligands, catalysts, and intermediates. nih.govrsc.org
For example, chiral pyrrolidine derivatives are the foundation for highly effective organocatalysts used in asymmetric aldol (B89426) reactions, Michael additions, and Diels-Alder reactions. nih.gov The precise steric and electronic environment created by the chiral pyrrolidine scaffold directs the approach of reactants, leading to the preferential formation of one enantiomer of the product. By using building blocks like this compound, chemists can systematically modify the catalyst structure to optimize reactivity and selectivity for a given transformation. nih.gov
| Reaction Type | Catalyst/Precursor | Application Example |
| Asymmetric Aldol Reaction | Proline and its derivatives | Catalyzes intermolecular aldol reactions with high enantioselectivity. nih.gov |
| Asymmetric Diels-Alder | Imidazolidinones (from amino acids) | Efficiently catalyzes cycloadditions. nih.gov |
| Asymmetric Functionalization | Diarylprolinol silyl (B83357) ethers | Used for the asymmetric functionalization of aldehydes. nih.gov |
| Asymmetric Alkylation | Chiral Aziridine Ligands | Used in the enantioselective addition of alkyl- and arylzinc species to aldehydes. researchgate.net |
Role in Diversity-Oriented Synthesis Strategies
Diversity-oriented synthesis (DOS) is a powerful strategy aimed at the efficient creation of collections of structurally diverse small molecules from a common starting material. cam.ac.ukrsc.org This approach is invaluable in drug discovery and chemical biology for exploring vast regions of chemical space to identify novel bioactive compounds. This compound is an ideal scaffold for DOS due to its combination of a constant core structure (the benzyl-pyrrolidine) and a highly reactive functional group that allows for diversification.
The core principle of using this compound in DOS involves a "branching" reaction pathway. cam.ac.uk The iodomethyl group can be reacted with a large library of diverse nucleophiles (e.g., amines, thiols, alcohols, carbanions), leading to a wide array of products with different appendages at the 2-position. Each product retains the core benzyl-pyrrolidine scaffold but possesses unique functionality and three-dimensional shape, thereby generating significant molecular diversity.
A related strategy has been demonstrated in the diversity-oriented synthesis of 1-benzyl-pyrrolidine-3-ol analogues using the Ugi four-component reaction. researchgate.net In this work, the 1-benzyl-pyrrolidine scaffold served as a fixed component while varying the aldehyde, acid, and isocyanide components led to a library of sixteen structurally diverse derivatives. researchgate.net This example, while using a slightly different derivative, perfectly illustrates the principle of using the benzyl-pyrrolidine core as a foundation for generating molecular libraries in a DOS campaign.
Intermediate in Natural Product Analog Synthesis
Many natural products of significant biological importance feature a pyrrolidine ring as a core structural element. The synthesis of analogs of these natural products is a key strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties, or to probe the mechanism of action. nih.gov this compound serves as a crucial intermediate for creating such analogs.
The synthesis begins with the benzyl-pyrrolidine core, which mimics a portion of the natural product's structure. The reactive iodomethyl group then allows for the introduction of various side chains or for cyclization reactions that build the remainder of the natural product's scaffold or introduce novel variations. This approach allows for the systematic modification of the natural product's structure.
Diversity-oriented synthesis strategies are often applied directly to the generation of natural product analog libraries. nih.gov For instance, the flavonoid scaffold, found in many natural products, has been extensively modified to create libraries of aminoflavones and 2-phenyl-4-quinolones for drug discovery. nih.gov Similarly, the benzyl-pyrrolidine scaffold can be used to generate analogs of pyrrolidine-containing natural products. Research on 1-benzyl-pyrrolidine-3-ol derivatives, synthesized through a diversity-oriented approach, led to the identification of compounds that act as apoptotic agents, demonstrating the power of this strategy to produce biologically active natural product analogs. researchgate.net
Advanced Spectroscopic and Structural Characterization Techniques
Mass Spectrometry (MS)MS provides information about the mass and, by extension, the molecular formula of a compound, as well as structural details based on its fragmentation.
Analysis of Fragmentation Patterns for Structural InformationUnder mass spectrometry conditions, the molecular ion would fragment in a predictable manner. Key expected fragments would likely arise from the loss of an iodine atom or the cleavage of the benzyl (B1604629) group, leading to a characteristic tropylium (B1234903) ion at m/z 91. The fragmentation of the pyrrolidine (B122466) ring would also produce diagnostic ions that help to confirm the overall structure.
As this specific experimental data is not available, the detailed tables and in-depth analysis requested in the prompt cannot be generated.
X-ray Crystallography for Solid-State Structural Analysis
While specific crystallographic data for 1-Benzyl-2-iodomethyl-pyrrolidine is not prominently available in the reviewed literature, analysis of closely related structures, such as (S)-2-(Iodomethyl)-1-tosylpyrrolidine, provides significant insights into the likely structural features of the target molecule. researchgate.net
For chiral molecules like this compound, which is expected to exist as enantiomers, X-ray crystallography is a powerful tool for determining the absolute configuration. springernature.com This is achieved by analyzing the anomalous scattering of X-rays, a phenomenon that introduces small, measurable differences in the diffraction pattern for a non-centrosymmetric crystal. ed.ac.uk The presence of a heavy atom, such as iodine in the iodomethyl group, significantly enhances this anomalous scattering effect, making the assignment of the absolute configuration more reliable. thieme-connect.de The analysis, often quantified by the Flack parameter, can definitively distinguish between the (R) and (S) enantiomers in an enantiopure crystal. ed.ac.uk
The solid-state structure reveals the preferred conformation of the molecule within the crystal lattice. For the pyrrolidine ring system, various puckered conformations are possible, such as the envelope or twisted-chair forms. In the related compound, (S)-2-(Iodomethyl)-1-tosylpyrrolidine, the pyrrolidine ring adopts an envelope conformation. researchgate.net In this arrangement, four of the ring atoms are essentially coplanar, while the fifth atom is out of the plane. researchgate.net It is highly probable that the pyrrolidine ring in this compound would adopt a similar conformation to minimize steric strain.
Furthermore, X-ray analysis illuminates intermolecular interactions, such as hydrogen bonds and van der Waals forces, which dictate the crystal packing. researchgate.netmdpi.com The orientation of the bulky benzyl group relative to the pyrrolidine ring is a key conformational feature that would be precisely defined by a crystal structure analysis.
Table 1: Crystallographic Data for the Related Compound (S)-2-(Iodomethyl)-1-tosylpyrrolidine This table provides an example of the type of data obtained from an X-ray crystallographic analysis of a structurally similar molecule.
| Parameter | Value | Reference |
| Chemical Formula | C₁₂H₁₆INO₂S | researchgate.net |
| Pyrrolidine Ring Conformation | Envelope | researchgate.net |
| Dihedral Angle (Pyrrolidine plane to Benzene ring) | 75.5 (4)° | researchgate.net |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. masterorganicchemistry.com It works on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a characteristic spectrum of absorption bands. copbela.org
The IR spectrum of this compound is expected to show a combination of absorption bands characteristic of its structural components: the benzyl group, the pyrrolidine ring, and the C-I bond. The functional group region (4000-1200 cm⁻¹) is particularly informative. copbela.org
Key expected absorptions include:
Aromatic C-H Stretching: Weak to medium bands appearing just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹) are characteristic of the C-H bonds on the benzyl group's phenyl ring. libretexts.orgtheaic.org
Aliphatic C-H Stretching: Strong bands appearing just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) correspond to the C-H bonds of the pyrrolidine ring and the methylene (B1212753) groups. libretexts.orgresearchgate.net
Aromatic C=C Stretching: Medium, sharp bands in the 1450-1600 cm⁻¹ region arise from the carbon-carbon double bond stretching within the phenyl ring. copbela.org
C-N Stretching: A medium to weak absorption in the 1020-1250 cm⁻¹ range is indicative of the aliphatic amine C-N bond within the pyrrolidine ring. copbela.org
C-I Stretching: The carbon-iodine bond is expected to produce a strong absorption in the far-infrared region, typically between 500 and 600 cm⁻¹.
Table 2: Predicted Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| Phenyl Ring | Aromatic C-H Stretch | 3030 - 3100 | Medium to Weak |
| Pyrrolidine & CH₂ | Aliphatic C-H Stretch | 2850 - 2960 | Strong |
| Phenyl Ring | C=C Ring Stretch | 1450 - 1600 | Medium |
| Pyrrolidine Ring | C-N Stretch | 1020 - 1250 | Medium to Weak |
| Iodomethyl Group | C-I Stretch | 500 - 600 | Strong |
Chromatographic Methods for Purity Assessment and Diastereomeric Ratios
Chromatography encompasses a set of laboratory techniques used for the separation, identification, and purification of the components of a mixture. For a compound like this compound, chromatographic methods are essential for assessing its chemical purity and, if applicable, for determining the ratio of any diastereomers formed during its synthesis.
High-Performance Liquid Chromatography (HPLC) is a primary tool for purity assessment. wiley-vch.de A sample of the compound is dissolved in a suitable solvent and injected into the HPLC system. It passes through a column packed with a stationary phase, and the components are separated based on their differential interactions with the stationary and mobile phases. A detector at the end of the column measures the concentration of each eluting component, producing a chromatogram. The purity of the target compound is determined by integrating the area of its corresponding peak and comparing it to the total area of all peaks in the chromatogram.
When the synthesis of a pyrrolidine derivative involves the creation of a second chiral center, a mixture of diastereomers can be formed. HPLC and Gas Chromatography (GC) are powerful techniques for separating and quantifying these diastereomers. wiley-vch.de Chiral stationary phases can often resolve enantiomers, while standard achiral columns are typically sufficient for separating diastereomers. The relative amounts of the diastereomers are calculated from the areas of their respective peaks in the chromatogram, providing the diastereomeric ratio (d.r.). wiley-vch.de Research on the synthesis of related spiro-pyrrolidine-oxindoles demonstrates the use of chromatography to determine diastereomeric ratios, which were found to be in ranges such as 91:9 and 80:20. wiley-vch.de
Table 3: Chromatographic Methods and Their Applications
| Chromatographic Method | Application | Information Obtained |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Percentage purity of the compound |
| High-Performance Liquid Chromatography (HPLC) | Diastereomer Separation | Diastereomeric ratio (d.r.) |
| Gas Chromatography (GC) | Purity and Diastereomer Analysis | Component separation and quantification |
| Thin-Layer Chromatography (TLC) | Reaction Monitoring | Qualitative assessment of reaction progress and purity |
Computational Chemistry for Mechanistic Understanding and Molecular Design
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a workhorse of modern computational chemistry, providing a balance between accuracy and computational cost.
A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For 1-benzyl-2-iodomethyl-pyrrolidine, this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.
In the context of a chemical reaction involving this compound, DFT would be used to model the structures of any transient intermediates and the high-energy transition states that connect them. The energy differences between the reactants, transition states, and products allow for the calculation of activation energies and reaction enthalpies, which are crucial for understanding reaction rates and feasibility.
Table 1: Hypothetical DFT Data for a Reaction Involving this compound
| Species | Method/Basis Set | Relative Energy (kcal/mol) | Key Geometric Parameter |
| This compound | B3LYP/6-31G(d) | 0.0 | C-I bond length: ~2.15 Å |
| Transition State (SN2 displacement) | B3LYP/6-31G(d) | +15.2 | Forming C-Nu bond: ~2.50 Å; Breaking C-I bond: ~2.60 Å |
| Product | B3LYP/6-31G(d) | -10.5 | C-Nu bond length: ~1.50 Å |
This table is illustrative and does not represent actual experimental or calculated data.
By mapping the energetic landscape of a reaction, DFT can elucidate the step-by-step mechanism. For instance, in a nucleophilic substitution reaction at the iodomethyl group, DFT calculations could distinguish between a concerted (SN2) or a stepwise (SN1) pathway by comparing the energies of the respective transition states and intermediates. Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would provide further insight into the molecule's reactivity and the sites most susceptible to nucleophilic or electrophilic attack.
Molecular Dynamics Simulations for Conformational Analysis and Stability
While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations introduce the element of time, allowing for the exploration of its dynamic behavior. An MD simulation calculates the forces between atoms and uses them to simulate their movements over time, providing a trajectory of the molecule's conformational changes.
For this compound, MD simulations would reveal the flexibility of the pyrrolidine (B122466) ring and the rotational freedom of the benzyl (B1604629) and iodomethyl groups. This is crucial for understanding how the molecule might adapt its shape to fit into an enzyme's active site or a receptor's binding pocket. The simulations can also provide information on the stability of different conformations in various solvent environments.
In Silico Approaches for Structure-Based Design and Virtual Library Generation
The structural and electronic information obtained from DFT and MD can be leveraged in in silico drug design. If this compound were identified as a scaffold of interest, its three-dimensional structure could be used as a starting point for virtual screening. In this process, large libraries of virtual compounds are computationally docked into the binding site of a target protein to predict their binding affinity.
Furthermore, a virtual library can be generated by computationally modifying the core structure of this compound. Different substituents could be added to the pyrrolidine ring or the benzyl group, and the resulting analogues could be evaluated for their predicted activity and properties using computational methods before any synthetic work is undertaken. This structure-based design approach can significantly accelerate the discovery of new and more potent molecules.
Q & A
Basic: What are the common synthetic routes for preparing 1-Benzyl-2-iodomethyl-pyrrolidine, and how can reaction conditions be optimized for higher yield?
Methodological Answer:
The synthesis typically involves sequential functionalization of the pyrrolidine core. A common route starts with benzyl protection of pyrrolidine using benzyl chloroformate in the presence of a base like triethylamine, followed by iodomethylation at the 2-position. Key steps include:
- Protection: React pyrrolidine with benzyl chloroformate under anhydrous conditions (dichloromethane, 0–5°C) to form 1-benzylpyrrolidine .
- Iodomethylation: Introduce the iodomethyl group via alkylation using iodomethane or iodine in a polar aprotic solvent (e.g., DMF) with a base like sodium hydride. Reaction temperatures (40–60°C) and stoichiometric control are critical to avoid over-alkylation .
- Purification: Use column chromatography (silica gel, hexane/ethyl acetate) to isolate the product. Yield optimization focuses on maintaining inert atmospheres (N₂/Ar) and precise stoichiometry of iodine sources .
Basic: Which spectroscopic and crystallographic methods are most effective for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Peaks at δ 3.5–4.0 ppm (pyrrolidine N-CH₂-I), δ 4.5–5.0 ppm (benzyl CH₂), and δ 7.2–7.4 ppm (aromatic protons) confirm substitution patterns .
- ¹³C NMR: Signals for the iodomethyl carbon (~20–30 ppm) and benzyl carbonyl (~155 ppm) validate functional groups .
- Infrared (IR) Spectroscopy: Stretching frequencies at ~1700 cm⁻¹ (C=O) and ~500 cm⁻¹ (C-I) confirm key bonds .
- X-ray Crystallography: Single-crystal analysis using SHELXL refines bond lengths and angles, resolving stereochemical ambiguities (e.g., iodomethyl group orientation) .
Advanced: How can researchers resolve contradictions in spectroscopic data when characterizing derivatives of this compound?
Methodological Answer:
Contradictions often arise from conformational flexibility or impurities. Strategies include:
- Multi-Technique Validation: Cross-validate NMR with LC-MS to detect low-level impurities (e.g., unreacted intermediates) .
- Dynamic NMR (DNMR): Resolve overlapping signals by analyzing temperature-dependent shifts for rotamers .
- Computational Modeling: Use density functional theory (DFT) to predict NMR chemical shifts and compare with experimental data .
- Crystallographic Refinement: Resolve stereochemical conflicts via high-resolution X-ray structures .
Advanced: What computational modeling approaches are suitable for predicting the reactivity and interaction mechanisms of this compound with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to targets like enzymes or receptors. Focus on the iodomethyl group’s steric/electronic effects .
- Molecular Dynamics (MD) Simulations: Simulate ligand-protein interactions in explicit solvent (e.g., TIP3P water) to assess binding stability (GROMACS/NAMD) .
- Quantum Mechanics/Molecular Mechanics (QM/MM): Study reaction mechanisms (e.g., SN2 iodomethyl displacement) at active sites .
Basic: What are the key chemical properties (e.g., solubility, stability) of this compound that influence its handling in laboratory settings?
Methodological Answer:
- Solubility: Soluble in polar aprotic solvents (DMF, DMSO) and moderately in dichloromethane. Limited solubility in water requires aqueous workups .
- Stability: Light- and moisture-sensitive due to the C-I bond. Store under argon at –20°C in amber vials .
- Reactivity: Prone to nucleophilic substitution (e.g., iodide displacement by amines/thiols) .
Advanced: How does the stereochemistry of this compound impact its pharmacological activity, and what chiral resolution techniques are recommended?
Methodological Answer:
- Stereochemical Impact: The 2-iodomethyl group’s configuration (R/S) affects binding to chiral targets (e.g., enzymes). For example, (R)-enantiomers may show higher affinity for certain receptors .
- Resolution Techniques:
Basic: What are the documented biological targets and mechanisms of action for this compound in preclinical studies?
Methodological Answer:
- Enzyme Inhibition: Acts as a prolyl endopeptidase inhibitor via covalent modification of active-site residues (iodomethyl group as a leaving group) .
- Receptor Modulation: Binds to G protein-coupled receptors (GPCRs) in neurological assays, evaluated via radioligand displacement (e.g., ³H-labeled antagonists) .
Advanced: What strategies are effective in optimizing the synthetic yield of this compound while minimizing byproduct formation?
Methodological Answer:
- Microwave-Assisted Synthesis: Reduce reaction times and improve regioselectivity (e.g., 150°C for 20 hours in DMF) .
- Flow Chemistry: Use continuous reactors to control exothermic iodination steps and enhance mixing .
- Byproduct Mitigation: Add scavengers (e.g., polymer-bound thiourea) to trap excess iodine .
Advanced: How can structure-activity relationship (SAR) studies be designed to explore the pharmacophore of this compound derivatives?
Methodological Answer:
- Analog Synthesis: Replace the iodomethyl group with Br/Cl or alkyl chains to assess electronic/steric effects .
- Biological Assays: Test analogs in enzyme inhibition (IC₅₀) and cell viability (MTT) assays. Correlate substituent size/logP with activity .
- 3D-QSAR: Build CoMFA/CoMSIA models using molecular descriptors (e.g., steric, electrostatic fields) .
Basic: What are the best practices for storing and handling this compound to prevent degradation?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
